molecular formula C12H14N2OS B2834663 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 391221-57-1

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No. B2834663
M. Wt: 234.32
InChI Key: RKWQZVUXWRIOGX-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide” is a derivative of cyanoacetamide, which is a class of compounds known for their synthetic utility in building various organic heterocycles . These compounds are considered important precursors for heterocyclic synthesis . They are used extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, including “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives, including “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide”, are known for their chemical reactivity. They can undergo a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents led to the formation of 2-oxopyridine derivatives .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study presented a novel synthesis route for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthesized compounds, including diverse heterocyclic derivatives like thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showed significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines in vitro due to their antiproliferative activity (Shams et al., 2010).

Antimicrobial Acyclic and Heterocyclic Dyes

Another research effort led to the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on the compound. These novel dye systems demonstrated significant antimicrobial activity against various tested organisms, some showing higher efficiency than standard treatments. The dyes were applied in textile finishing, showcasing the versatility of these compounds beyond pharmaceutical applications (Shams et al., 2011).

Anticancer Activities of Derivatives

Further, derivatives of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide were synthesized and evaluated for their cytotoxic activities against a variety of human cancer cell lines, including breast, liver, colon, prostate, and cervix cells. Compounds exhibited varied anticancer potentials, with specific compounds showing notable cytotoxicity against PC3 (prostate cancer) and HepG2 (liver cancer) cells. These findings underscore the therapeutic potential of these derivatives as anticancer agents (Mohamed et al., 2017).

Synthesis and Antimicrobial Evaluation

In addition to anticancer properties, some derivatives have been synthesized and evaluated for antimicrobial activities. A study focusing on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents reported promising results, indicating the broad spectrum of biological activities these compounds possess (Darwish et al., 2014).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-3-4-11-9(5-7)10(6-13)12(16-11)14-8(2)15/h7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWQZVUXWRIOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

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